Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride

Description

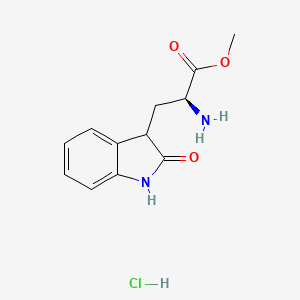

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride is a chiral amino acid ester derivative featuring a 2-oxo-3-indolinyl (oxindole) substituent. The compound’s structure includes:

- A methyl ester group at the carboxyl terminus.

- An (S)-configured amino group at the C2 position.

- A 2-oxo-3-indolinyl moiety at the C3 position, imparting aromaticity and hydrogen-bonding capability due to the ketone group.

- A hydrochloride salt formulation, enhancing solubility in polar solvents.

This compound is of interest in medicinal chemistry due to oxindole’s prevalence in bioactive molecules, such as kinase inhibitors and serotonin receptor modulators .

Properties

Molecular Formula |

C12H15ClN2O3 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)9(13)6-8-7-4-2-3-5-10(7)14-11(8)15;/h2-5,8-9H,6,13H2,1H3,(H,14,15);1H/t8?,9-;/m0./s1 |

InChI Key |

ZCEBNRCHWACIEK-MTFPJWTKSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1C2=CC=CC=C2NC1=O)N.Cl |

Canonical SMILES |

COC(=O)C(CC1C2=CC=CC=C2NC1=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride

General Synthetic Strategy

The synthesis generally involves the following key steps:

- Formation of the indolinone core or its introduction via condensation or cyclization reactions.

- Attachment of the amino acid side chain with stereochemical control to ensure the (2S) configuration.

- Esterification to form the methyl ester.

- Conversion to the hydrochloride salt to improve stability and handling.

Detailed Preparation Procedures

Stepwise Synthesis via Condensation and Cyclization

One effective approach involves the condensation of an appropriate amino acid derivative with a 2-oxo-indoline precursor, followed by cyclization to form the indolinone structure. The amino acid is typically protected or esterified to facilitate the reaction and maintain stereochemical integrity.

- Starting materials: (2S)-2-amino-3-hydroxypropanoate methyl ester or its derivatives.

- Indolinone precursor: 2-oxo-3-indoline or substituted analogues.

- Reaction conditions: Acidic or neutral media, often under reflux with solvents such as ethanol or toluene.

The reaction proceeds through nucleophilic attack of the amino group on the carbonyl of the indolinone precursor, followed by intramolecular cyclization to form the indolinyl substituent on the amino acid backbone.

Salt Formation with Hydrochloric Acid

After obtaining the methyl (2S)-2-amino-3-(2-oxo-3-indolinyl)propanoate intermediate, the hydrochloride salt is prepared by treating the free base with hydrochloric acid in an alcoholic solvent such as isopropanol or ethanol.

- Procedure: The free base is dissolved in isopropanol; then 48% hydrobromic acid or hydrochloric acid is added dropwise at elevated temperature (~80°C). The mixture is refluxed for several hours, followed by controlled cooling to precipitate the hydrochloride salt.

- Isolation: The precipitate is filtered, washed with isopropanol or ethanol, and dried under warm air to yield the crystalline hydrochloride salt with high purity and yield (around 90%).

- Crystallization: Further purification can be achieved by recrystallization from ethanol-water mixtures at controlled temperatures to improve crystal quality and yield (up to 92%).

Analytical Data and Characterization

Comparative Analysis of Synthetic Routes

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Condensation with indolinone precursor + esterification | Straightforward, uses available starting materials | High stereoselectivity, good yields | Requires careful control of reaction conditions |

| Direct salt formation by acid treatment | Simple post-synthesis step | High purity salt, good crystallinity | Requires handling of concentrated acids |

Perspectives from Literature and Related Synthetic Approaches

- Catalyst-free condensation methods have been reported for related indole and indolinone derivatives, where primary amines react with cyclohexadienones to form hydroxy indoles under mild conditions without metal catalysts, highlighting potential green chemistry approaches for indolinyl compounds.

- Zinc chloride catalyzed condensation and rearrangement reactions have been demonstrated for related indoloquinazolinone systems, suggesting that Lewis acid catalysis could be explored for optimizing yields and selectivity in indolinyl amino acid derivatives.

- Intramolecular N-arylation and Pd-catalyzed C–N bond formation strategies provide alternative synthetic routes for complex indoline and indole derivatives, which could inform future modifications of the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxo-indole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of N-substituted indole derivatives.

Scientific Research Applications

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate Hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

*Inferred formula; †Calculated based on substituent differences from .

Key Differences and Implications

Substituent Effects

- Oxindole vs.

- Naphthyl vs. Oxindole () : The 2-naphthyl group’s extended π-system may improve hydrophobic interactions but lacks the oxindole’s polarity, reducing solubility in aqueous media .

- Imidazole-Phenyl () : The imidazole ring provides a basic nitrogen, enabling pH-dependent reactivity absent in the target compound .

Biological Activity

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate hydrochloride, commonly referred to as Methyl 2-Amino-3-(2-oxo-3-indolinyl)propanoate HCl, is a compound with a molecular formula of C12H15ClN2O3 and a molecular weight of 270.71 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research into indole derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been noted that certain indole derivatives can inhibit the activity of enzymes like topoisomerase and cyclooxygenase, which are implicated in cancer progression and inflammation, respectively.

Table 1: Summary of Biological Activities

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of an indole derivative similar to this compound. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, with IC50 values ranging from 10 to 20 µM.

- Case Study on Enzyme Inhibition : Another investigation focused on the enzyme inhibition capabilities of related compounds. It was found that at concentrations of 50 µM, significant inhibition (approximately 70%) of cyclooxygenase activity was observed, suggesting potential applications in anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.